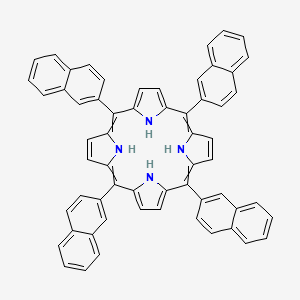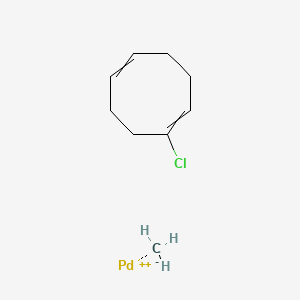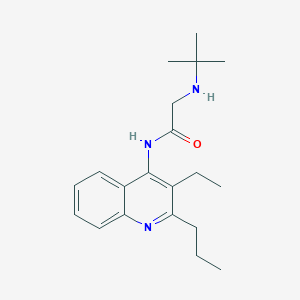
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, ethyl, and propyl groups, along with a glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl, ethyl, and propyl substituents. The final step involves the formation of the glycinamide moiety.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butyl, ethyl, and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Formation of Glycinamide Moiety: The glycinamide moiety can be introduced by reacting the substituted quinoline with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl, ethyl, or propyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to investigate the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl acrylamide: A compound with a tert-butyl group and an acrylamide moiety, used in polymer chemistry.
tert-Butyl ethyl ether: An ether compound with tert-butyl and ethyl groups, used as a solvent and fuel additive.
Uniqueness
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycinamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
282108-66-1 |
|---|---|
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C20H29N3O/c1-6-10-16-14(7-2)19(15-11-8-9-12-17(15)22-16)23-18(24)13-21-20(3,4)5/h8-9,11-12,21H,6-7,10,13H2,1-5H3,(H,22,23,24) |
Clave InChI |
XJKGLHXLPKXIDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


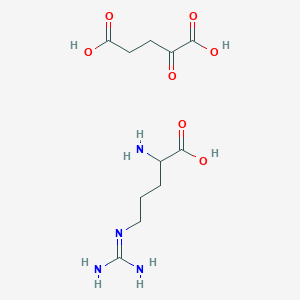
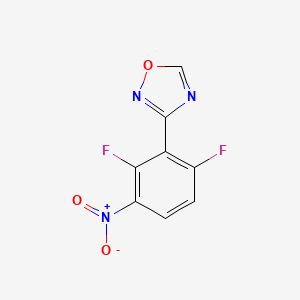

![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)
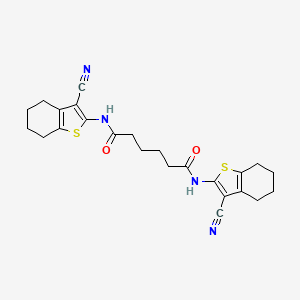

![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
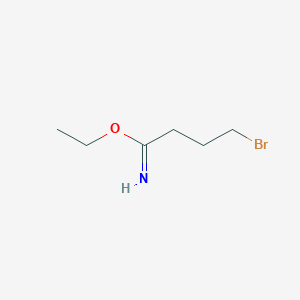
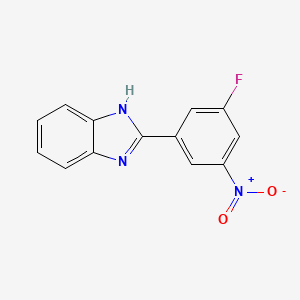
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
